methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate
Description
This compound is a structurally intricate benzoate ester derivative featuring a tricyclic core with sulfur (thia), nitrogen (triaza), and oxygen (acetyl, furan) heteroatoms. While direct synthetic details for this compound are absent in the provided evidence, analogous pathways for triazole and thiadiazole derivatives suggest that its synthesis likely involves multi-step reactions, such as Friedel-Crafts alkylation, nucleophilic substitution, and S-alkylation, as seen in related systems .
Properties
IUPAC Name |
methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S2/c1-15(30)28-9-8-19-21(13-28)37-23-22(19)24(31)29(12-18-5-4-10-35-18)26(27-23)36-14-17-11-16(25(32)34-3)6-7-20(17)33-2/h4-7,10-11H,8-9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAIYVIXRGQUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC(=C4)C(=O)OC)OC)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furylmethanol, under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by the reaction of a thioamide with an α-haloketone.
Triazatricyclo Ring Formation: This step involves the cyclization of a suitable precursor containing nitrogen atoms to form the triazatricyclo ring system.
Final Coupling: The final step involves the coupling of the furan, thiazole, and triazatricyclo intermediates with methyl 4-methoxybenzoate under appropriate conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Due to its complex structure, the compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry
Dye and Pigment Production: The compound’s structure allows for modifications that can lead to the development of new dyes and pigments with desirable properties.
Agrochemicals: It can be explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Triazoles () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share a triazole core but lack the tricyclic architecture. Their tautomeric equilibria (thiol-thione) contrast with the rigid tricyclic system of the target compound, which likely reduces tautomerism .
- Thiadiazoles () : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) shares a benzoate ester and sulfur-containing heterocycle but differs in ring size and substitution patterns. Its molecular weight (369.4 g/mol) is lower than the target compound’s estimated mass (~500–550 g/mol), reflecting the tricyclic system’s complexity .
Benzoate Ester Derivatives
- Pyridazine/Isoxazole Derivatives (): Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and related compounds feature amino/ethoxy linkers instead of sulfanylmethyl groups. These derivatives prioritize hydrogen bonding via amino groups, whereas the target compound’s sulfanylmethyl group may enhance lipophilicity .
- Sulfonylurea Herbicides (): Metsulfuron methyl ester and analogs utilize a sulfonylurea bridge attached to triazine rings.
Spectral and Computational Comparisons
Infrared (IR) Spectroscopy
- Triazole-Thiones (): Absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones contrasts with the target compound’s acetyl group (~1700 cm⁻¹).
- Theoretical Studies () : Computational methods (B3LYP, HF/6-31G(d,p)) for triazolone derivatives highlight Mulliken charges and HOMO-LUMO gaps. Similar analyses could predict the target compound’s electronic properties, though its tricyclic system may introduce steric effects absent in simpler analogs .
Data Tables
Table 1: Structural and Functional Group Comparisons
Table 2: Spectral Features of Analogous Compounds
Research Implications and Gaps
The target compound’s tricyclic architecture presents unique steric and electronic challenges compared to simpler triazoles or thiadiazoles. While and provide frameworks for spectral and computational analysis, empirical data on its synthesis, stability, and bioactivity are absent.
Biological Activity
Methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to a class of triazatricyclo compounds known for their diverse pharmacological properties.
Structural Characteristics
The compound exhibits a tricyclic structure with various functional groups, including:
- Acetyl group : Contributes to the overall reactivity and biological activity.
- Furan moiety : Imparts unique electronic properties.
- Sulfanyl group : Enhances the compound's potential for interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The following sections detail the specific biological activities observed in various studies.
Antimicrobial Activity
Research has shown that related compounds within the same structural family demonstrate potent antibacterial properties. For instance, derivatives of thiazolidinones have been tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin and streptomycin.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae | E. coli |
| Compound 11 | 0.011 | - | Staphylococcus aureus | M. flavus |
These findings suggest that the structural features of methyl 3-[[11-acetyl... may also confer similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Antifungal Activity
In addition to antibacterial effects, related compounds have shown promising antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The compound's ability to inhibit fungal growth indicates its potential as a therapeutic agent in treating fungal infections.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or cellular pathways:
- Antibacterial Mechanism : Studies indicate that some derivatives may inhibit bacterial cell wall synthesis by targeting enzymes like MurB.
- Antifungal Mechanism : The inhibition of lanosterol demethylase is suggested as a key pathway for antifungal activity.
Case Studies
- Study on Thiazolidinone Derivatives : A study published in PMC demonstrated the antibacterial efficacy of thiazolidinone derivatives against eight bacterial strains, highlighting their potential as effective alternatives to traditional antibiotics .
- Antifungal Activity Assessment : Another research article focused on the antifungal properties of related compounds, revealing significant activity against specific fungal strains with promising MIC results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
